molecular formula C9H12ClNO3S B2411717 (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride CAS No. 2138169-55-6

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride

Cat. No.: B2411717
CAS No.: 2138169-55-6
M. Wt: 249.71
InChI Key: FSPIPBLXXZZTKX-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride is a heterocyclic compound featuring a unique isoxazole ring fused to a cycloheptane ring

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c10-15(12,13)6-8-7-4-2-1-3-5-9(7)14-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIPBLXXZZTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would typically use continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Reduced Isoxazoles: Formed by reduction of the isoxazole ring.

Scientific Research Applications

Chemistry

    Building Blocks: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride involves its interaction with biological targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity. The isoxazole ring can also interact with various molecular targets, influencing pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride is unique due to its fused ring structure, which imparts distinct electronic and steric properties

Biological Activity

The compound (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative with potential biological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₁ClN₁O₂S
  • Molecular Weight : 214.71 g/mol
  • CAS Number : 33230-32-9

Synthesis

The synthesis of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. The reaction can be facilitated by the presence of bases such as triethylamine to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that cyclic sulfone compounds exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing cyclic structures similar to (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol). These compounds have been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Some studies indicate that related compounds can enhance neuronal survival and reduce oxidative stress in neuronal cultures.

Case Studies

StudyFindings
Study 1: Antimicrobial Efficacy (2023)Evaluated against E. coli and S. aureus; exhibited MIC values < 50 µg/mL.Demonstrated significant antimicrobial activity, suggesting potential for therapeutic use.
Study 2: Anticancer Activity (2024)Tested on MCF-7 breast cancer cells; IC50 = 15 µM after 48 hours.Indicates promising anticancer properties warranting further exploration in vivo.
Study 3: Neuroprotection (2022)In vitro assays showed reduced apoptosis in SH-SY5Y cells under oxidative stress.Supports potential use in neurodegenerative disease treatment strategies.

The biological activity of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride may be attributed to its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.

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